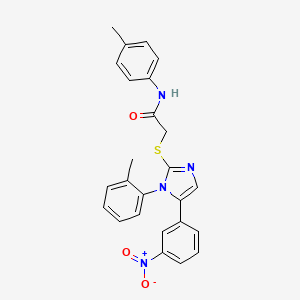

![molecular formula C9H18ClN B2497546 3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 1049697-34-8](/img/structure/B2497546.png)

3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

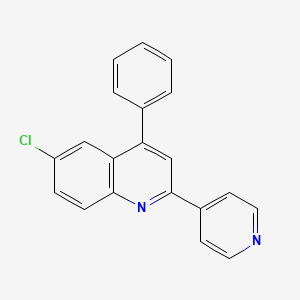

3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reactivity and Compound Formation

- Reactivity with m-CPBA : 1-Amino-3,3-dimethyl-2-methylenenorbornane hydrochlorides exhibit unexpected reactivity with m-CPBA (meta-chloroperbenzoic acid), leading to distinct reaction pathways. The primary ammonium chloride variant forms a diastereomeric mixture of spiranic 1-nitronorbornane-based epoxides, while the tertiary variant undergoes skeletal rearrangement to produce 10-chlorocamphor (Martínez et al., 2007).

Stereochemistry and Addition Reactions

- Stereochemistry in Epoxidation : The addition reactions of 7,7-dimethylnorbornene and related olefins have been systematically studied. This work helps understand the steric effects in controlling stereochemistry during such additions. For example, the addition of borane to norbornene is primarily exo, while the addition to 7,7-dimethylnorbornene is predominantly endo (Brown et al., 1970).

Mass Spectral Studies

- Electron Ionization Mass Spectral Studies : Studies on electron ionization mass spectra of bridgehead 7,7-dimethylnorbornane-based β-amino alcohols have been conducted. These studies revealed complex fragmentation patterns and provided insights into the mass spectral characteristics of these compounds (Martínez et al., 2005).

Catalysis and Reaction Mechanisms

- Rearrangement Mechanisms in Cyclic O,N-acetals : Kinetic studies of the acid-catalyzed rearrangement of cyclic O,N-acetals derived from acylquinones and enamines reveal a dependency on the hydrochloric acid concentration, reaction medium, and the dialkylamino group of the substrate. This research provides insights into the rearrangement mechanisms in these compounds (Castro et al., 1986).

Polymer Science Applications

- Biodegradable Polyesteramides : Research into the synthesis of polyesteramides containing peptide linkages, using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride as a coupling agent, has shown potential applications in agriculture and biomedicine due to their solubility in various solvents and susceptibility to enzymatic hydrolysis (Fan et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, (2R)-2-amino-3,3-dimethylbutanamide hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propriétés

IUPAC Name |

3,3-dimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-9(2)7-4-3-6(5-7)8(9)10;/h6-8H,3-5,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRWFCMLWGGYRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)

![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)

![2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497466.png)

![4-({1-benzyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)

![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)

![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)